molecular formula C20H14ClN7O4S B10928413 methyl 2-{3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

methyl 2-{3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10928413
M. Wt: 483.9 g/mol
InChI Key: BHLUGUNEZAKEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a pyrazole ring, a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and a carboxylate ester

Preparation Methods

The synthesis of methyl 2-{3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring, followed by the construction of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and finally the esterification to introduce the carboxylate group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The pyrazole ring can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-{3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and triazolo[1,5-c]pyrimidine rings are known to interact with biological macromolecules, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrazole and triazolo[1,5-c]pyrimidine derivatives, such as:

Properties

Molecular Formula

C20H14ClN7O4S

Molecular Weight

483.9 g/mol

IUPAC Name

methyl 4-[3-[(4-chloro-3-nitropyrazol-1-yl)methyl]phenyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C20H14ClN7O4S/c1-10-14-18-23-16(24-27(18)9-22-19(14)33-15(10)20(29)32-2)12-5-3-4-11(6-12)7-26-8-13(21)17(25-26)28(30)31/h3-6,8-9H,7H2,1-2H3

InChI Key

BHLUGUNEZAKEGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=CC(=C4)CN5C=C(C(=N5)[N+](=O)[O-])Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.